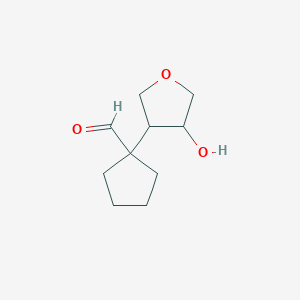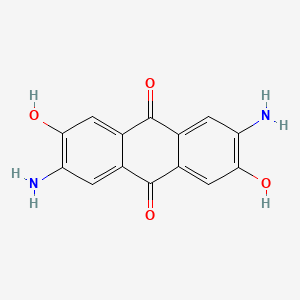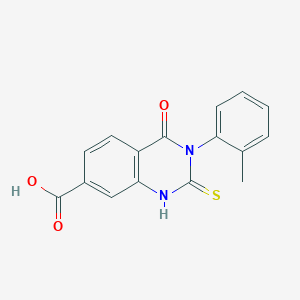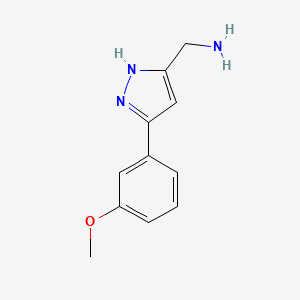
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the methoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylamine derivative.
Aplicaciones Científicas De Investigación
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring can participate in various binding interactions, while the methanamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the methoxy group in a different position.
(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the methanamine group in a different position.
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness
The uniqueness of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the methanamine group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-8(5-10)11-6-9(7-12)13-14-11/h2-6H,7,12H2,1H3,(H,13,14) |
Clave InChI |
OGZJJQANBNGSAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


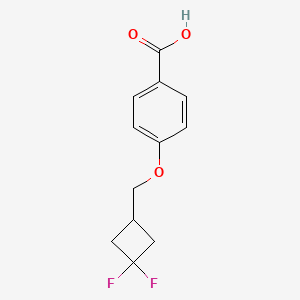
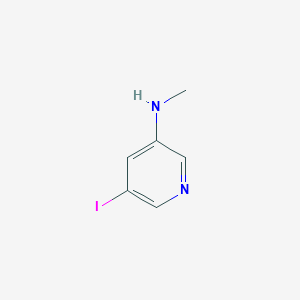
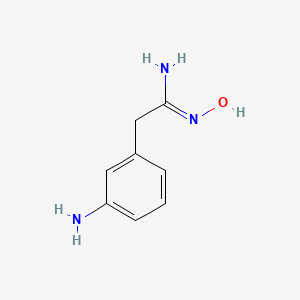
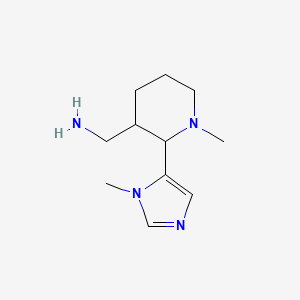
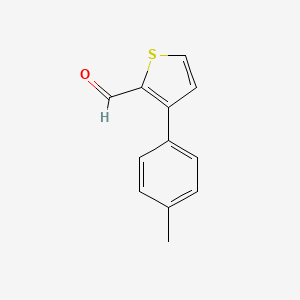
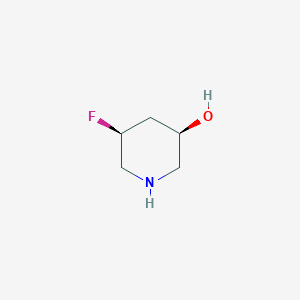
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)

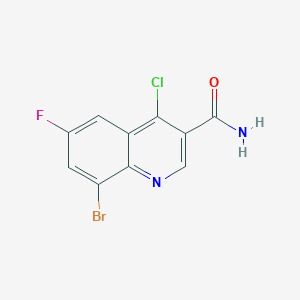
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
